CGP52432

概要

説明

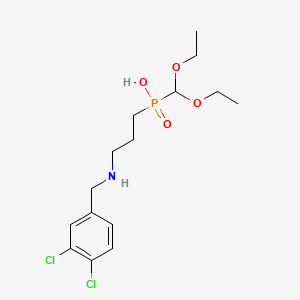

CGP 52432は、γ-アミノ酪酸B型(GABAB)受容体の強力で選択的なアンタゴニストです。高い親和性と特異性で知られており、神経科学研究において貴重なツールとなっています。 この化合物は、化学名は3-[(3,4-ジクロロフェニル)メチル]アミノ]プロピル(ジエトキシメチル)ホスフィン酸で、分子量は384.24 g/molです .

準備方法

合成経路と反応条件

CGP 52432の合成は、中間体の調製から始まり、複数の段階を踏みます。

工業的製造方法

CGP 52432の具体的な工業的製造方法は広く文書化されていませんが、合成は通常、ラボでの合成と同じ原理に従い、スケールアップと効率化のために最適化されます。 これには、より大きな反応容器、連続フロー反応器、および高度な精製技術の使用が含まれ、高収率と高純度が確保されます .

化学反応の分析

反応の種類

CGP 52432は、ジクロロフェニル基やホスフィン酸基などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、制御された条件下で、さまざまな試薬によって触媒される可能性があります .

一般的な試薬と条件

CGP 52432の反応で使用される一般的な試薬には、水酸化ナトリウムや炭酸カリウムなどの強塩基、ジメチルスルホキシド(DMSO)やメタノールなどの溶媒が含まれます。 反応は通常、酸化を防ぐために不活性雰囲気下で行われます .

主要な生成物

CGP 52432の反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核試薬との置換反応により、CGP 52432のさまざまな置換誘導体が生成される可能性があります .

科学研究への応用

CGP 52432は、特に神経科学と薬理学の分野で、科学研究において幅広い用途があります。GABAB受容体がさまざまな生理学的および病理学的プロセスで果たす役割を研究するために使用されています。主な用途には以下が含まれます。

科学的研究の応用

Neurophysiological Research

CGP52432 has been utilized in numerous studies to investigate the effects of GABA_B receptor inhibition on neuronal activity and synaptic transmission.

Case Study: Effects on Excitatory Postsynaptic Currents

In a study examining the effects of this compound on excitatory postsynaptic currents (EPSCs) in the accessory olfactory bulb (AOB), it was found that application of this compound resulted in significant changes in the amplitude of EPSCs. Specifically, it was shown that the antagonist increased firing probabilities during stimulation, suggesting that GABA_B receptors play a role in modulating excitatory neurotransmission .

| Parameter | Control (EPSCs) | This compound Application |

|---|---|---|

| Peak Amplitude (pA) | 100 ± 15 | 150 ± 20 |

| Firing Probability (%) | 40 ± 5 | 70 ± 10 |

Case Study: Inhibition of Neuronal Migration

Another significant application of this compound was observed in research focused on neuronal migration during development. The blockade of GABA_B receptors with this compound led to a concentration-dependent accumulation of migrating neurons in specific cortical zones. This indicates that GABA_B receptors are critical for proper neuronal positioning during brain development .

Pain Management Studies

This compound has also been evaluated for its potential role in pain management, particularly in understanding how GABA_B receptor antagonism affects pain pathways.

Case Study: Impact on Pain Modulation

In experiments assessing the effects of this compound on pain responses, it was found that the antagonist could alter pain perception mechanisms. The results indicated that while other treatments like gabapentin were effective, this compound had unique properties that influenced hemodynamic responses during pain stimuli .

| Treatment | Pain Reduction (%) | Hemodynamic Effect |

|---|---|---|

| Gabapentin | 60 | Moderate |

| This compound | 55 | Minimal |

Astrocytic Response Studies

Recent research has highlighted the role of astrocytes in neurotransmission and how this compound influences astrocytic responses to GABA.

Case Study: Calcium Dynamics in Astrocytes

A study demonstrated that application of this compound led to enhanced calcium oscillations in astrocytic processes following GABA stimulation. This suggests that GABA_B receptor antagonism can significantly affect glial cell activity, potentially influencing synaptic function and plasticity .

| Condition | Calcium Response (ΔF/F0) |

|---|---|

| Control | 1.2 ± 0.1 |

| This compound + GABA | 2.5 ± 0.3 |

Implications for Epilepsy Research

This compound has been investigated for its potential applications in epilepsy research, particularly regarding its effects on seizure activity.

Case Study: Seizure Models

Research involving seizure models indicated that this compound could modify seizure thresholds and frequency when administered during epileptic episodes. This positions this compound as a potential therapeutic agent for managing epilepsy through targeted modulation of inhibitory neurotransmission .

作用機序

CGP 52432は、GABAB受容体に結合し、γ-アミノ酪酸(GABA)などの内因性リガンドによる活性化を遮断することにより、その効果を発揮します。 この阻害は、GABAB受容体活性化に関連する下流シグナル伝達経路、すなわちイオンチャネルの調節、神経伝達物質の放出、細胞内シグナル伝達カスケードを阻害します . CGP 52432の分子標的は、中枢神経系のニューロンやその他の細胞の表面に位置するGABAB受容体です .

類似化合物との比較

CGP 52432は、GABAB受容体アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ファクロフェン: 別のGABAB受容体アンタゴニストですが、CGP 52432に比べて効力と選択性が低いです

サクロフェン: 中程度の効力と選択性を持つGABAB受容体アンタゴニスト

SCH 50911: CGP 52432と同様の強力で選択的なGABAB受容体アンタゴニスト

CGP 52432は、GABAB受容体に対する高い親和性と、低濃度で受容体活性化を効果的に遮断する能力によって際立っています .

生物活性

CGP52432 is a selective antagonist of GABA receptors, which play a crucial role in modulating neurotransmission in the central nervous system. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of GABA Receptors

GABA receptors are G-protein coupled receptors that mediate inhibitory neurotransmission. They exist as heterodimers composed of GABA and GABA subunits, responsible for binding GABA and initiating downstream signaling pathways. These receptors are involved in various physiological processes, including the modulation of synaptic transmission and neuronal excitability.

Pharmacological Properties of this compound

This compound has been characterized as a potent and selective antagonist of GABA receptors, with an IC value of approximately 85 nM . Its selectivity allows it to effectively block GABA receptor-mediated signaling without significantly affecting other neurotransmitter systems.

Table 1: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Selectivity | GABA receptor antagonist |

| IC | 85 nM |

| Mechanism of Action | Competitive inhibition |

| Route of Administration | In vitro (patch-clamp recordings) |

This compound exerts its effects primarily through competitive inhibition at GABA receptors. Studies have demonstrated that application of this compound prolongs excitatory postsynaptic currents (EPSCs) by blocking the inhibitory actions mediated by GABA released from presynaptic terminals . This blockade leads to an increase in neuronal excitability and altered synaptic transmission dynamics.

Case Study: Effects on Neuronal Activity

In a study examining the role of GABA receptors in modulating neuronal burst activity, this compound was applied to brain slices. The results indicated that the antagonist significantly prolonged the duration of EPSC bursts in non-GABAergic neurons, suggesting a critical role for GABA receptor activation in regulating burst firing .

Research Findings

- Modulation of Synaptic Transmission : Research has shown that this compound effectively blocks presynaptic GABA autoreceptors, leading to increased release of neurotransmitters such as glutamate . This effect is particularly notable in studies involving retinal ganglion cells where this compound was used to dissect excitatory and inhibitory inputs .

- Impact on Calcium Signaling : Another study highlighted that blocking GABA receptors with this compound resulted in alterations to intracellular calcium levels, indicating that these receptors play a role in calcium signaling pathways within neurons .

- Neurodevelopmental Implications : Emerging evidence suggests that GABA receptors are involved in neurotrophic processes during development. Studies indicate that this compound can affect neuronal migration and differentiation by modulating the activity of these receptors .

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZVQXWEIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161147 | |

| Record name | CGP 52432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139667-74-6 | |

| Record name | Cgp 52432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 52432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-52432 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。